molecular formula C28H27N3O6S B15041263 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B15041263
M. Wt: 533.6 g/mol
InChI Key: WNZHBLNMOBANST-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzodioxole group, an ethoxyphenyl group, a methoxyphenyl group, and a thiazinane ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the benzodioxole and thiazinane derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

The compound (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The uniqueness of (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H27N3O6S

Molecular Weight

533.6 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H27N3O6S/c1-3-35-22-6-4-5-20(14-22)29-27(33)25-15-26(32)31(16-18-7-12-23-24(13-18)37-17-36-23)28(38-25)30-19-8-10-21(34-2)11-9-19/h4-14,25H,3,15-17H2,1-2H3,(H,29,33)

InChI Key

WNZHBLNMOBANST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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